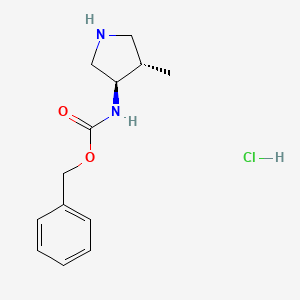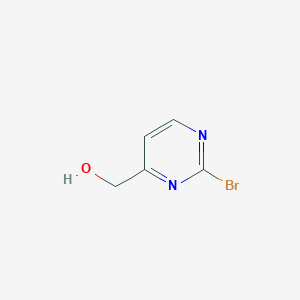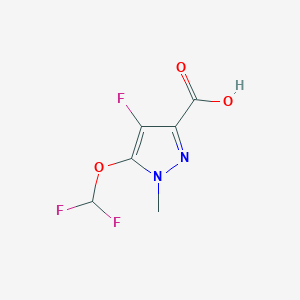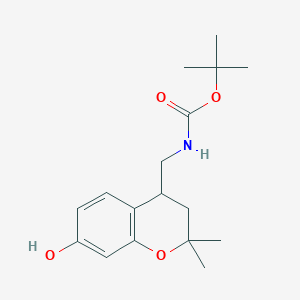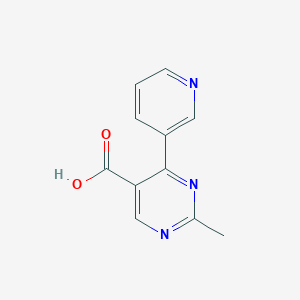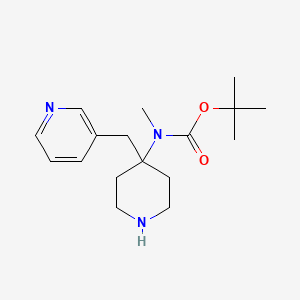
2-Chloro-6-(difluoromethyl)-4-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-6-(difluorometil)-4-yodopirina es un compuesto orgánico heterocíclico que contiene sustituyentes de cloro, flúor y yodo en un anillo de piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Cloro-6-(difluorometil)-4-yodopirina generalmente involucra reacciones de varios pasos a partir de derivados de piridina disponibles comercialmente. Un método común implica la halogenación de un anillo de piridina seguida de la introducción de grupos difluorometil y yodo a través de reactivos y condiciones específicos. Por ejemplo, la cloración de piridina se puede lograr utilizando cloruro de tionilo, mientras que la difluorometilación se puede llevar a cabo utilizando yoduro de difluorometil en presencia de una base. El paso de yodación se puede realizar utilizando yodo y un agente oxidante adecuado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, que permiten un mejor control de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos. Además, se puede emplear el uso de catalizadores y solventes que mejoran la velocidad de reacción y la selectividad para mejorar la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
2-Cloro-6-(difluorometil)-4-yodopirina puede sufrir varios tipos de reacciones químicas, que incluyen:
Reacciones de sustitución: Los sustituyentes de cloro, flúor y yodo se pueden reemplazar por otros grupos funcionales a través de reacciones de sustitución nucleófila o electrófila.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento cruzado como el acoplamiento de Suzuki-Miyaura, donde reacciona con ácidos o ésteres borónicos en presencia de un catalizador de paladio para formar enlaces carbono-carbono.
Reacciones de oxidación y reducción: El compuesto se puede oxidar o reducir en condiciones específicas para formar diferentes derivados.
Reactivos y condiciones comunes
Sustitución nucleófila: Reactivos como metóxido de sodio o tert-butóxido de potasio se pueden utilizar para reacciones de sustitución nucleófila.
Sustitución electrófila: Reactivos como bromo o ácido nítrico se pueden utilizar para reacciones de sustitución electrófila.
Reacciones de acoplamiento: Los catalizadores de paladio, como Pd(PPh3)4, y bases como el carbonato de potasio se utilizan comúnmente en las reacciones de acoplamiento.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de acoplamiento pueden producir compuestos biarílicos, mientras que las reacciones de sustitución pueden producir varios derivados de piridina funcionalizados .
Aplicaciones Científicas De Investigación
2-Cloro-6-(difluorometil)-4-yodopirina tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se puede utilizar como un bloque de construcción para la síntesis de productos farmacéuticos, particularmente aquellos que se dirigen a enzimas o receptores específicos.
Agroquímicos: Se puede utilizar en el desarrollo de pesticidas y herbicidas debido a su capacidad para interactuar con objetivos biológicos en plagas y malezas.
Ciencia de materiales: El compuesto se puede utilizar en la síntesis de materiales avanzados, como semiconductores orgánicos y polímeros, debido a sus propiedades electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-6-(difluorometil)-4-yodopirina depende de su aplicación específica. En química medicinal, el compuesto puede actuar uniéndose a objetivos moleculares específicos, como enzimas o receptores, y modulando su actividad. La presencia de sustituyentes de cloro, flúor y yodo puede mejorar la afinidad de unión y la selectividad del compuesto para estos objetivos. Además, las propiedades electrónicas del compuesto pueden influir en su reactividad e interacciones con las moléculas biológicas .
Comparación Con Compuestos Similares
Compuestos similares
2-Cloro-6-(difluorometil)-4-(trifluorometoxi)anilina: Este compuesto tiene sustituyentes similares, pero difiere en la presencia de un grupo trifluorometoxi en lugar de un átomo de yodo.
2-Cloro-6-(difluorometil)-3-(trifluorometil)-4-piridinil]metanol: Este compuesto tiene un grupo trifluorometil adicional y un grupo metanol unido al anillo de piridina.
Singularidad
2-Cloro-6-(difluorometil)-4-yodopirina es única debido a la combinación de sustituyentes de cloro, flúor y yodo en el anillo de piridina. Esta combinación imparte propiedades electrónicas y estéricas distintas al compuesto, lo que lo hace valioso para aplicaciones específicas en química medicinal, agroquímicos y ciencia de materiales. La presencia de yodo, en particular, puede mejorar la reactividad del compuesto en las reacciones de acoplamiento y su capacidad para interactuar con objetivos biológicos .
Propiedades
Fórmula molecular |
C6H3ClF2IN |
|---|---|
Peso molecular |
289.45 g/mol |
Nombre IUPAC |
2-chloro-6-(difluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H3ClF2IN/c7-5-2-3(10)1-4(11-5)6(8)9/h1-2,6H |
Clave InChI |
QVTWEEZLSKDOJR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)F)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


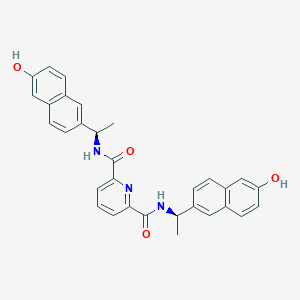


![2-Chloro-4-propyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11780472.png)
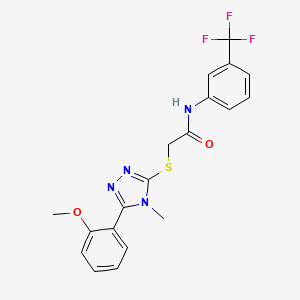
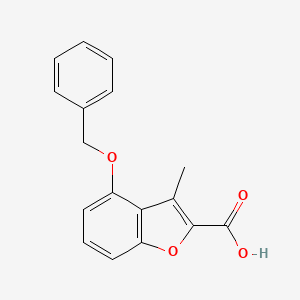
![4-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11780492.png)
![tert-Butyl 2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B11780494.png)
